molecular formula C21H25NO6 B11147562 N-{[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}norleucine

N-{[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}norleucine

Cat. No.: B11147562
M. Wt: 387.4 g/mol
InChI Key: OCTCTXWGCDTEOX-UHFFFAOYSA-N
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Description

N-{[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}norleucine is a synthetic derivative of the cyclopenta[c]chromenone scaffold, characterized by a 6-methyl substituent on the fused bicyclic system and a norleucine residue linked via an acetyloxy group. Its synthesis typically involves coupling substituted chromenone precursors with amino acid derivatives under anhydrous conditions, as exemplified in analogous procedures for related compounds . Structural elucidation relies on crystallographic tools such as SHELX and ORTEP for Windows, which are widely used in small-molecule refinement and visualization .

Properties

Molecular Formula

C21H25NO6

Molecular Weight

387.4 g/mol

IUPAC Name

2-[[2-[(6-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]acetyl]amino]hexanoic acid

InChI

InChI=1S/C21H25NO6/c1-3-4-8-16(20(24)25)22-18(23)11-27-17-10-9-14-13-6-5-7-15(13)21(26)28-19(14)12(17)2/h9-10,16H,3-8,11H2,1-2H3,(H,22,23)(H,24,25)

InChI Key

OCTCTXWGCDTEOX-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(=O)O)NC(=O)COC1=C(C2=C(C=C1)C3=C(CCC3)C(=O)O2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}norleucine typically involves multiple stepsThe reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize reaction conditions, reduce waste, and improve efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is also common to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-{[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}norleucine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse products .

Scientific Research Applications

N-{[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}norleucine has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: It is explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of N-{[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}norleucine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues

Key structural analogues include:

  • N-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}norvaline (CID 3704258): Differs by the absence of the 6-methyl group and substitution of norleucine (C6 side chain) with norvaline (C5 side chain) .
  • N-(2-(substituted)-4-oxothiazolidin-3-yl)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetamides (e.g., compounds 3a-l): Feature a thiazolidinone ring instead of an amino acid residue and retain the 4-methylchromenone core .

Physicochemical Properties

Property Target Compound (Norleucine Derivative) Norvaline Derivative (CID 3704258) Thiazolidinone Derivative (3a-l)
Molecular Formula C₂₀H₂₃NO₆ C₁₉H₂₁NO₆ Variable (e.g., C₁₉H₁₈N₂O₅S)
Molecular Weight (g/mol) ~373.4 ~359.4 ~386–420
LogP (Predicted) ~2.8 ~2.5 ~3.1–3.5
Key Substituents 6-methyl, norleucine Norvaline Thiazolidinone, arylidene groups

The norleucine side chain (C6) may confer greater metabolic stability than shorter-chain amino acids like norvaline (C5) . Thiazolidinone derivatives exhibit distinct electronic properties due to the sulfur-containing heterocycle, which may influence binding affinity in biological targets .

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